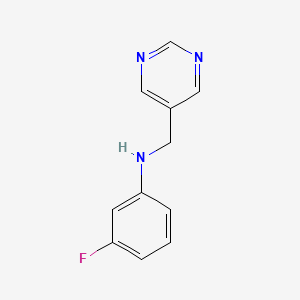

3-fluoro-N-(pyrimidin-5-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

3-fluoro-N-(pyrimidin-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H10FN3/c12-10-2-1-3-11(4-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |

InChI Key |

VSONBWRTGFWPKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro N Pyrimidin 5 Ylmethyl Aniline

Established Synthetic Routes for N-(Pyrimidin-5-ylmethyl)aniline Core

The formation of the central N-(pyrimidin-5-ylmethyl)aniline scaffold is achievable through several robust synthetic strategies. These methods range from classical condensation reactions to modern multi-component approaches and substitutions on pre-formed rings.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a prominent method for forming carbon-nitrogen bonds in aromatic systems, particularly in electron-deficient heterocycles like pyrimidines. nih.gov In the context of synthesizing the target core, this strategy typically involves the reaction of an aniline (B41778) derivative with a pyrimidine (B1678525) ring bearing a suitable leaving group at the 2- or 4-position. rsc.orgbeilstein-journals.org The pyrimidine ring's nitrogen atoms withdraw electron density, making it susceptible to nucleophilic attack. nih.govresearchgate.net

For the specific synthesis of the N-(pyrimidin-5-ylmethyl )aniline core, a more direct SNAr approach would involve the reaction of an aniline with a 5-(halomethyl)pyrimidine, where the halogen acts as the leaving group on the methyl substituent. Alternatively, a pre-formed pyrimidine with a leaving group (e.g., a halogen) can react with an aminomethyl-aniline derivative. The efficiency of these reactions is often enhanced under microwave irradiation, which can significantly reduce reaction times compared to conventional heating. rsc.org

Table 1: Overview of Nucleophilic Aromatic Substitution (SNAr) Approaches

| Reactants | General Conditions | Product Type | Key Features |

|---|---|---|---|

| Aniline derivative + Halogenated pyrimidine | Base, Heat or Microwave | Anilinopyrimidine | Direct C-N bond formation to the ring. rsc.org |

Condensation Reactions with Amidine Structures and Three-Carbon Compounds

A fundamental and widely utilized method for constructing the pyrimidine ring itself is the condensation of a 1,3-bifunctional three-carbon compound with a substance containing an N-C-N fragment, such as an amidine, urea (B33335), or guanidine. bu.edu.eg The Pinner synthesis is a classic example of this approach, involving the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net This [3+3] cycloaddition strategy is highly versatile, allowing for the preparation of a wide range of substituted pyrimidines. mdpi.com

The reaction typically proceeds by forming a dihydropyrimidine (B8664642) intermediate, which then undergoes oxidation to the aromatic pyrimidine. Various catalysts and conditions can be employed to facilitate this process, including both acid and base catalysis. slideshare.netresearchgate.net

Multi-component Condensation Approaches

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.com Several MCRs have been developed for pyrimidine synthesis. acs.orgorganic-chemistry.org One notable approach is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules. bohrium.comorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps to form the C-C and C-N bonds of the pyrimidine ring. acs.org

These methods are particularly attractive as they allow for the rapid creation of diverse libraries of substituted pyrimidines from simple, often biomass-derived starting materials like alcohols. acs.orgorganic-chemistry.org The use of catalysts such as PN5P–Ir–pincer complexes has proven highly efficient, leading to high yields of unsymmetrically substituted pyrimidines. organic-chemistry.org

Table 2: Comparison of Pyrimidine Ring Synthesis Strategies

| Synthetic Strategy | Key Reactants | General Mechanism | Advantages |

|---|---|---|---|

| Pinner Condensation | Amidine, 1,3-Dicarbonyl compound | [3+3] Cyclocondensation | Versatile, well-established. mdpi.comslideshare.net |

| Multi-component Reaction | Amidine, Alcohols, Ketones | Catalytic Condensation/Dehydrogenation | High efficiency, atom economy, access to diverse structures. acs.orgorganic-chemistry.org |

| [3+2+1] Annulation | Amidine, Ketone, C1 source (e.g., N,N-dimethylaminoethanol) | Oxidative Annulation | Utilizes simple carbon sources. organic-chemistry.org |

Reaction of Aniline Derivatives with Pyrimidine Precursors

This pathway involves coupling an aniline derivative with a functionalized pyrimidine precursor. A common method is the reductive amination between an aniline and a pyrimidine-5-carbaldehyde. This two-step, one-pot process first involves the formation of a Schiff base (imine) intermediate, which is then reduced to the final amine. This approach is highly effective for creating the desired -CH₂-NH- linker between the two aromatic rings.

Another strategy involves the reaction of an aniline with a pyrimidine precursor that already contains the methyl group, such as 5-(hydroxymethyl)pyrimidine, which can be converted to a better leaving group (e.g., a tosylate or halide) before reaction with the aniline. These methods provide a direct route to the N-(pyrimidin-5-ylmethyl)aniline core structure. mdpi.com

Introduction of the 3-Fluoro Substituent

The fluorine atom can be introduced either by starting with a pre-fluorinated precursor, such as 3-fluoroaniline (B1664137), or by direct fluorination of the aniline or a later-stage intermediate.

Direct Fluorination Methodologies

Direct C-H fluorination of aromatic rings is a challenging but increasingly feasible area of organic synthesis. For aniline derivatives, electrophilic fluorinating reagents are commonly employed. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are powerful sources of electrophilic fluorine ("F+"). researchgate.netrsc.org

However, direct fluorination of aniline itself often leads to mixtures of ortho- and para-isomers due to the strong directing effect of the amino group. rsc.org Achieving meta-selectivity is difficult without a directing group or a specific catalyst system. Therefore, a more practical and common approach for synthesizing 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline is to begin with commercially available 3-fluoroaniline and couple it with the pyrimidine-5-ylmethyl moiety using one of the methods described in section 2.1.

An alternative, though more classical, route to fluorinated anilines is the Balz-Schiemann reaction. This involves the diazotization of an amino group (e.g., from 3-aminoaniline) with nitrous acid, followed by reaction with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the fluoroaromatic compound. quora.com This method, however, is less direct if starting from aniline itself to achieve the 3-fluoro substitution pattern.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(Pyrimidin-5-ylmethyl)aniline |

| 5-(halomethyl)pyrimidine |

| Anilinopyrimidine |

| 3-Fluoroaniline |

| 5-(Bromomethyl)pyrimidine |

| Pyrimidine-5-carbaldehyde |

| 5-(hydroxymethyl)pyrimidine |

| N-Fluorobenzenesulfonimide (NFSI) |

| Selectfluor |

Mechanistic Aspects of Key Synthetic Steps

Detailed Reaction Mechanisms of Nucleophilic Substitution

Nucleophilic substitution is a fundamental reaction class for forming C-N bonds. In the context of synthesizing the target molecule, this could theoretically involve the reaction of 3-fluoroaniline with a 5-(halomethyl)pyrimidine, such as 5-(chloromethyl)pyrimidine.

The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the 3-fluoroaniline acts as a nucleophile.

This nucleophile attacks the electrophilic carbon of the chloromethyl group on the pyrimidine ring.

This attack leads to the formation of a transition state where a new C-N bond is forming and the C-Cl bond is breaking.

Finally, the chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom, resulting in the formation of the final product, this compound.

This type of SN2 reaction is common but its application for this specific synthesis is not documented. Studies on other fluorinated aromatic compounds demonstrate the feasibility of nucleophilic aromatic substitution on the ring itself, though this is a different mechanism from the substitution on the methyl group described above. beilstein-journals.orgresearchgate.net

Base-Facilitated Intermolecular Oxidative C-N Bond Fabrication

Information regarding the use of base-facilitated intermolecular oxidative C-N bond fabrication for the synthesis of this compound is not available in the reviewed literature. This technique is a more advanced method for C-N bond formation and its applicability to this specific substrate has not been reported.

Optimization of Synthetic Conditions

Specific optimization studies for the synthesis of this compound are not published. The following sections discuss general principles for optimizing the synthesis of related N-substituted anilines and pyrimidines.

Solvent Effects and Reaction Temperatures

The choice of solvent and reaction temperature is critical for maximizing yield and minimizing side reactions.

Solvent: For nucleophilic substitutions or reductive aminations, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often used as they can solvate the ions involved and facilitate the reaction. In some cases, solvent-free conditions have been shown to be effective and environmentally friendly for related syntheses. beilstein-journals.orgnih.gov

Temperature: The optimal temperature depends on the reactivity of the substrates. Reactions are often heated to increase the rate, with typical temperatures ranging from room temperature to 110°C or higher. beilstein-journals.orgresearchgate.net Optimization involves balancing reaction rate with the potential for thermal decomposition of reactants or products. researchgate.net

Table 1: General Solvent and Temperature Optimization Parameters

| Parameter | Conditions Explored | Typical Outcome |

|---|---|---|

| Solvent | Toluene, 1,4-Dioxane, THF, DMSO, Acetonitrile, Solvent-free | Polar aprotic solvents often give higher yields. Solvent-free conditions can be efficient. beilstein-journals.orgresearchgate.net |

| Temperature | Room Temperature, 50°C, 80°C, 110°C | Higher temperatures generally increase reaction rates, but may lead to side products. Optimal temperature is substrate-dependent. researchgate.net |

| Base (if applicable) | K3PO4, Cs2CO3, KOtBu, Piperidine | The choice of base can significantly impact yield, with stronger bases often favoring higher conversion. researchgate.netorganic-chemistry.org |

Catalytic Systems in Pyrimidine Synthesis (e.g., Pd-based, Zn-based)

Transition metal catalysis is a powerful tool in C-N bond formation.

Pd-based Catalysts: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for coupling amines with aryl halides or triflates. organic-chemistry.org A typical system involves a palladium precursor (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., K3PO4). organic-chemistry.org This could theoretically be applied to couple 3-fluoroaniline with a 5-halopyrimidine derivative, though this would form a C-N bond directly to the pyrimidine ring, not the methylene (B1212753) bridge.

Zn-based Catalysts: Zinc catalysts are also employed in pyrimidine synthesis, often in cyclization reactions to form the ring itself. google.com Their use in the specific C-N coupling to form the target molecule is not documented.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a standard technique in organic chemistry for its ability to dramatically reduce reaction times and often improve yields. rsc.org This method has been successfully applied to the synthesis of a wide variety of pyrimidine derivatives. nih.govnanobioletters.comnih.gov The rapid, uniform heating provided by microwave irradiation can accelerate reactions that are sluggish under conventional heating. While no specific report details the microwave-assisted synthesis of this compound, it is a highly plausible technique for this transformation, potentially offering significant advantages in terms of speed and efficiency over traditional methods. rsc.orgnih.gov

Purification and Isolation Strategies for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation strategies to remove unreacted starting materials, reagents, and byproducts. The selection of an appropriate purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present. Commonly employed techniques for the purification of analogous heterocyclic and aromatic amine compounds include recrystallization and chromatographic methods, each offering distinct advantages in achieving the desired level of purity.

Recrystallization Procedures

Recrystallization is a widely used technique for the purification of solid organic compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the target compound while the impurities remain in the solution.

For compounds structurally similar to this compound, such as other N-(pyrimidin-5-ylmethyl)amine derivatives, solvent systems involving a combination of a good solvent and a poor solvent (anti-solvent) have proven effective. A plausible approach for the recrystallization of this compound would involve dissolving the crude solid in a minimal amount of a hot solvent in which it is readily soluble, followed by the gradual addition of a cold anti-solvent in which it is poorly soluble until turbidity is observed. Subsequent slow cooling would then promote the formation of well-defined crystals. A combination of acetone (B3395972) and hexane (B92381) has been successfully used for the crystallization of a related compound, N-(pyrimidin-5-ylmethyl)pyridin-2-amine, suggesting this could be a viable system for the target compound as well evitachem.com.

The selection of an appropriate solvent system is critical and is typically determined empirically. Ideal characteristics of a recrystallization solvent include:

High solvency for the target compound at elevated temperatures and low solvency at lower temperatures.

Impurities should either be highly soluble or insoluble in the solvent at all temperatures.

The solvent should not react with the compound being purified.

The solvent should be volatile enough to be easily removed from the purified crystals.

Table 1: Potential Recrystallization Solvent Systems for this compound (Analogous Systems)

| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) | Rationale |

| Acetone | Hexane | This system has been reported for the crystallization of a structurally similar pyrimidine derivative evitachem.com. |

| Ethanol | Water | A common solvent system for many organic compounds with moderate polarity. |

| Ethyl Acetate (B1210297) | Heptane | Suitable for compounds with intermediate polarity. |

Note: The optimal solvent system and conditions would need to be determined experimentally.

Chromatographic Separation Techniques (e.g., Flash Column Chromatography)

Chromatographic methods are powerful tools for the separation and purification of compounds from complex mixtures based on the differential partitioning of the components between a stationary phase and a mobile phase. Flash column chromatography, a rapid form of preparative column chromatography, is particularly well-suited for the purification of synthetic intermediates like this compound.

In this technique, the crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column under pressure. The separation is achieved as different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For fluorinated aniline derivatives, flash column chromatography on silica gel is a common purification strategy. The choice of the mobile phase is crucial for achieving good separation. A solvent system of ethyl acetate in hexane or dichloromethane (B109758) in methanol (B129727) is often employed for compounds of similar polarity. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the target compound.

Given the presence of a fluorine atom, specialized fluorinated stationary phases could also be utilized. These phases can offer different selectivity for the separation of fluorine-containing molecules from each other and from non-fluorinated compounds.

Table 2: Exemplary Flash Column Chromatography Conditions for Purification of Analogous Compounds

| Stationary Phase | Mobile Phase (Eluent System) | Compound Class |

| Silica Gel | Ethyl Acetate / Hexane | General for many organic compounds of intermediate polarity. |

| Silica Gel | Dichloromethane / Methanol | Used for the purification of various substituted aniline pyrimidine derivatives. |

| Fluorinated Silica Gel | Varies (e.g., gradients of organic solvents in a non-polar solvent) | Specifically designed for the separation of fluorinated compounds. |

Note: The specific mobile phase composition and gradient would be optimized based on preliminary analysis by thin-layer chromatography (TLC).

Computational Chemistry and Molecular Modeling of 3 Fluoro N Pyrimidin 5 Ylmethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and geometry of 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to determine the optimized geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These studies would likely reveal the non-planar nature of the molecule, with a specific twist between the aniline (B41778) and pyrimidine (B1678525) rings. The fluorine substituent on the aniline ring is expected to influence the local geometry and electronic distribution.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N (amine) | ~1.40 Å |

| Bond Angle | C-N-C | ~120° |

Note: The values in this table are illustrative and based on typical values for similar molecular fragments. Actual values would be derived from specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer a rigorous approach to studying the electronic structure of this compound. These calculations can provide insights into orbital energies, electron distribution, and molecular electrostatic potential. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial for understanding the molecule's reactivity and electronic transitions. The fluorine atom, being highly electronegative, is expected to have a significant impact on the electronic landscape of the aniline ring.

The accuracy of DFT and ab initio calculations is highly dependent on the choice of basis set and, for DFT, the exchange-correlation functional. For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and fluorine, Pople-style basis sets such as 6-31G* or 6-311+G** are commonly employed to provide a good balance between accuracy and computational cost. The choice of exchange-correlation functional in DFT is also critical. Hybrid functionals, such as B3LYP, are popular for their ability to accurately predict molecular geometries and energies for a wide range of organic molecules.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around single bonds, leading to various possible conformations. Understanding the conformational landscape is essential for predicting its biological activity and physical properties.

The rotation around the C-N and N-CH2 bonds gives rise to different spatial arrangements of the phenyl and pyrimidinyl rings. Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis would identify the low-energy conformers (energetic minima) and the energy barriers (rotational barriers) that separate them. The most stable conformation would represent the preferred three-dimensional structure of the molecule.

Table 2: Illustrative Rotational Energy Barriers

| Rotational Bond | Dihedral Angle Range | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl-N | 0° - 180° | 2 - 5 |

Note: These are estimated values and the actual barriers would depend on the specific computational method and basis set used.

Intermolecular and Intramolecular Interactions

The structure of this compound, featuring aromatic rings, a fluorine substituent, and hydrogen bond donors/acceptors, gives rise to a variety of non-covalent interactions that dictate its conformation, crystal packing, and potential biological activity.

Hydrogen bonds are critical in defining the molecular architecture of systems containing this compound. The molecule possesses both a hydrogen bond donor (the secondary amine N-H group) and multiple acceptor sites (the two nitrogen atoms of the pyrimidine ring and the fluorine atom), allowing for the formation of diverse hydrogen bonding patterns.

Intramolecular Hydrogen Bonding: Computational studies on analogous scaffolds, such as 4-anilino-5-fluoroquinazolines, suggest the potential for a weak intramolecular N-H···F hydrogen bond. researchgate.net This interaction is often characterized by a forced proximity of the N-H and F atoms due to the structural rigidity of the molecular backbone. researchgate.net Additionally, an N-H···N interaction between the amine proton and a pyrimidine nitrogen is conformationally possible, potentially competing with the N-H···F bond.

Intermolecular Hydrogen Bonding: In the solid state or in molecular aggregates, intermolecular hydrogen bonds are expected to dominate. The amine N-H can act as a donor to the pyrimidine nitrogen of a neighboring molecule, leading to the formation of chains or dimeric motifs. Such N-H···N interactions are fundamental in the self-assembly of many pyrimidine-containing crystal structures. nih.gov The fluorine atom, with its high electronegativity, can also serve as a weak hydrogen bond acceptor.

| Interaction Type | Donor | Acceptor | Typical Role |

|---|---|---|---|

| Intramolecular | Amine N-H | Fluorine (F) | Conformational stabilization |

| Intramolecular | Amine N-H | Pyrimidine N1/N3 | Conformational stabilization |

| Intermolecular | Amine N-H | Pyrimidine N1/N3 (of adjacent molecule) | Crystal packing, dimer/chain formation |

| Intermolecular | Amine N-H | Fluorine (F) (of adjacent molecule) | Crystal packing |

The presence of two aromatic systems, the 3-fluoroaniline (B1664137) ring and the pyrimidine ring, facilitates π-stacking interactions, which are crucial for stabilizing molecular assemblies. nih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. chemistryviews.org

The specific geometry of π-stacking can vary:

Parallel-displaced: This is the most common and energetically favorable arrangement, where the rings are parallel but offset from one another.

T-shaped (or edge-to-face): In this geometry, the edge of one ring (a region of positive electrostatic potential on the hydrogens) points towards the face of the other ring (a region of negative electrostatic potential).

The electronic nature of each ring influences the interaction. The fluorine atom makes the aniline ring more electron-poor, while the nitrogen atoms make the pyrimidine ring significantly electron-poor. This can favor π-stacking interactions with electron-rich aromatic systems or influence the preferred stacking geometry between molecules of its own kind. nih.gov

| Interacting Rings | Potential Geometries | Driving Force |

|---|---|---|

| Fluoroaniline (B8554772) - Fluoroaniline | Parallel-displaced, T-shaped | Quadrupole-quadrupole, dispersion |

| Pyrimidine - Pyrimidine | Parallel-displaced | Quadrupole-quadrupole, dispersion |

| Fluoroaniline - Pyrimidine | Parallel-displaced, T-shaped | Dipole-quadrupole, dispersion |

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). chemistryviews.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org

The ability of a halogen to form a σ-hole and act as a halogen bond donor decreases significantly with decreasing polarizability, following the trend I > Br > Cl >> F. acs.org Fluorine, being the most electronegative and least polarizable halogen, rarely forms a positive σ-hole and is generally considered a very poor halogen bond donor. chemistryviews.orgacs.org It can only function as a donor when covalently bonded to a strongly electron-withdrawing group. rsc.org

In this compound, the fluorine is attached to a benzene (B151609) ring, which is not sufficiently electron-withdrawing to induce a significant σ-hole. Therefore, the C-F bond in this molecule is not expected to act as a halogen bond donor. However, the fluorine atom, with its high electron density, can readily participate as a halogen bond acceptor or, more commonly, as a hydrogen bond acceptor in molecular assemblies. researchgate.net

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions in real space. nih.gov The method is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by ρ, different types of interactions can be identified. fiveable.me

These interactions are typically visualized as isosurfaces in 3D space, color-coded to indicate their nature:

Blue surfaces: Indicate strong, attractive interactions such as strong hydrogen bonds.

Green surfaces: Represent weak, delocalized interactions like van der Waals forces and π-stacking.

Red surfaces: Signify strong steric repulsion.

For this compound, an NCI analysis would be expected to reveal distinct isosurfaces corresponding to the interactions discussed above. A large, green, disc-shaped surface would likely appear between the aromatic rings in a stacked dimer, confirming a π-stacking interaction. Small, localized blue or bluish-green surfaces would be expected between the amine N-H and the pyrimidine nitrogen atoms, indicative of hydrogen bonding. A small, weak (green) surface might also be visualized for the intramolecular N-H···F interaction. Red surfaces would appear in regions of high steric clash, for instance, between nearby ortho hydrogens on the rings if the conformation is twisted. rsc.orgacs.org

| Interaction Type | Expected Isosurface Color | Location |

|---|---|---|

| N-H···N Hydrogen Bond | Blue to Green-Blue | Between amine N-H and pyrimidine N |

| π-π Stacking | Green | Broad surface between aromatic rings |

| van der Waals contacts | Light Green | Between various non-bonded atoms |

| Steric Repulsion | Red / Brown | Between sterically hindered atoms |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions, offering detailed information about transition states and reaction energetics that is often inaccessible through experimental means alone. A plausible synthetic route to this compound is the reductive amination between 3-fluoroaniline and pyrimidine-5-carbaldehyde.

This mechanism can be elucidated using methods like Density Functional Theory (DFT). rsc.org The computational workflow involves several key steps:

Reactant and Product Optimization: The geometries of the reactants (3-fluoroaniline, pyrimidine-5-carbaldehyde) and the final product are optimized to find their lowest energy structures.

Intermediate Identification: The reaction proceeds through intermediates, such as a hemiaminal and an imine. The structures of these species are located and optimized.

Transition State (TS) Searching: For each step of the reaction (e.g., nucleophilic attack of the amine on the aldehyde, dehydration of the hemiaminal, reduction of the imine), a transition state search is performed to locate the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. Reactants, products, and intermediates should have all positive frequencies, while a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

| Step | Computational Task | Purpose |

|---|---|---|

| 1 | Geometry Optimization | Find stable structures of reactants, intermediates, products. |

| 2 | Transition State Search (e.g., QST2/3, Berny) | Locate the saddle point (energy maximum) between steps. |

| 3 | Frequency Analysis | Characterize stationary points (minimum vs. transition state). |

| 4 | Intrinsic Reaction Coordinate (IRC) | Confirm the TS connects the correct reactant and product. |

| 5 | Single Point Energy Calculation | Obtain highly accurate energies for the final profile. |

Simulation of Bond Formation and Cleavage

The chemical reactivity and stability of this compound are largely dictated by the strength and nature of its covalent bonds. The central C-N bond, linking the aniline nitrogen to the pyrimidin-5-ylmethyl group, is of particular interest as its formation and cleavage are key to the synthesis and potential degradation pathways of the molecule.

Computational chemistry provides powerful tools to simulate these processes. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are typically employed to model the energetics of bond formation and dissociation. For the C-N bond in this molecule, a simulation of its cleavage would involve calculating the potential energy surface along the bond-stretching coordinate. This allows for the determination of the bond dissociation energy (BDE), a critical indicator of the bond's stability. Such calculations would likely show a significant energy barrier to cleavage, indicative of a stable covalent bond under normal conditions.

For instance, studies on the C-N bond cleavage in aniline and related benzylamine (B48309) derivatives often employ DFT calculations to map out reaction pathways. These studies indicate that cleavage can be influenced by factors such as the electronic nature of substituents and the presence of catalysts or reactive species. In the case of this compound, the fluorine atom, being electron-withdrawing, would subtly influence the electron density around the aniline nitrogen and, consequently, the strength of the C-N bond.

Simulations of bond formation, conversely, would model the reaction between 3-fluoroaniline and a suitable pyrimidine-5-ylmethyl precursor. These simulations can elucidate the reaction mechanism, identify transition states, and predict the activation energy, providing valuable information for optimizing synthetic routes.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are pivotal in drug discovery and materials science. For this compound, several key descriptors can be computationally predicted.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential and polarity of a molecule. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. TPSA is a crucial predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A higher TPSA value generally indicates lower membrane permeability. For this compound, the presence of three nitrogen atoms and the fluorine atom contributes to its polarity.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a molecule's solubility in fatty or non-polar environments versus aqueous or polar environments. It is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The LogP value for this compound can be calculated using various computational algorithms. The fluorine substituent is known to increase lipophilicity in many cases.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single bond, not in a ring, bound to a non-terminal heavy atom. Molecules with a higher number of rotatable bonds tend to be more flexible, which can impact their binding affinity to biological targets. Increased flexibility can sometimes lead to a loss of entropy upon binding, which is energetically unfavorable. For this compound, the key rotatable bonds are those in the linker between the two aromatic rings.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 51.0 Ų | Predicts bioavailability and membrane permeability. |

| Lipophilicity (XLogP3) | 2.2 | Indicates the balance between hydrophilicity and lipophilicity, affecting ADME properties. |

| Number of Rotatable Bonds | 3 | A measure of molecular flexibility, influencing target binding. |

| Molecular Weight | 203.22 g/mol | A fundamental physical property. |

| Hydrogen Bond Donors | 1 | Indicates potential for hydrogen bond formation. |

| Hydrogen Bond Acceptors | 3 | Indicates potential for hydrogen bond formation. |

Molecular Dynamics Simulations

While molecular descriptors provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, interactions with the solvent, and binding processes.

The conformational landscape of this compound is of significant interest, as the relative orientation of the aniline and pyrimidine rings can influence its biological activity and physical properties. The three rotatable bonds in the linker allow the molecule to adopt a range of conformations.

MD simulations in a solvent, such as water, can reveal the preferred conformations of the molecule and the energy barriers between them. These simulations would likely show that the molecule is highly flexible, with the two aromatic rings able to rotate relatively freely with respect to each other. The simulations could also identify any stable intramolecular hydrogen bonds or other non-covalent interactions that might favor certain conformations. Understanding the conformational dynamics is crucial for predicting how the molecule might interact with a biological target, as it is the three-dimensional shape of a molecule that governs its binding affinity and specificity. Studies on similar flexible molecules often reveal a complex interplay of steric and electronic effects that dictate the conformational preferences in different solvent environments.

Interactions with Solvation Models

In computational chemistry, solvation models are crucial for describing the influence of a solvent on the behavior of a solute molecule. For a molecule like this compound, the surrounding solvent can significantly affect its conformational preferences, electronic properties, and reactivity. The choice of a solvation model is a balance between computational cost and accuracy. fiveable.mefiveable.me Solvation models are broadly categorized into two types: explicit and implicit.

Explicit solvent models treat each solvent molecule individually, offering a detailed and accurate representation of solute-solvent interactions, such as hydrogen bonding. fiveable.me However, this level of detail comes at a high computational expense, making it challenging for large systems or extensive simulations. fiveable.me

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with specific dielectric properties, rather than as individual molecules. fiveable.me This approach significantly reduces the computational cost, making it a popular choice for many quantum chemical calculations. acs.org The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.orgresearchgate.net In PCM, the solute is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. uni-muenchen.de The total free energy of solvation in the PCM framework is typically calculated as the sum of three components: electrostatic, dispersion-repulsion, and cavitation energies. wikipedia.orguni-muenchen.de

Corrections for solvation effects are essential to obtain consistent and accurate theoretical data, especially for polar molecules like this compound. nih.gov The choice of the implicit model, such as the conductor-like PCM (C-PCM) or the integral equation formalism PCM (IEF-PCM), can influence the results. wikipedia.orgq-chem.com For instance, studies on aniline derivatives have shown that the IEF-PCM solvation model can accurately reproduce experimental pKa values in DMSO when the cavity size is appropriately adjusted. acs.org

The interaction of this compound with different solvents would alter its conformational stability and electronic distribution. For example, the dipole moment of the molecule is expected to be higher in more polar solvents due to the polarization of its electron density by the solvent's reaction field. Computational studies would typically involve geometry optimization of the molecule in the gas phase and then in various solvents using a model like PCM. The resulting data would allow for the quantification of the solvent's effect on the molecule's properties.

To illustrate the type of data generated in such a study, the following table presents hypothetical results from a PCM calculation on this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 2.50 | 0.00 |

| Chloroform | 4.8 | 3.85 | -5.20 |

| Acetone (B3395972) | 20.7 | 4.60 | -7.80 |

| Methanol (B129727) | 32.7 | 4.95 | -8.50 |

| Water | 78.4 | 5.30 | -9.10 |

This table is illustrative and contains hypothetical data to demonstrate the typical output of a computational study using solvation models. The values are not derived from actual experimental or computational work on this compound.

The data in the table illustrates that as the dielectric constant of the solvent increases, the calculated dipole moment of the molecule also increases, indicating a greater polarization of the solute. Consequently, the solvation free energy becomes more negative, suggesting that the molecule is more stable in polar solvents. Such computational findings are invaluable for understanding the behavior of this compound in different chemical environments, which is crucial for applications in areas like drug design and materials science. nih.gov

Mechanistic Investigations Beyond Synthesis for 3 Fluoro N Pyrimidin 5 Ylmethyl Aniline

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic data for the specific synthesis of 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline are not extensively reported in publicly available literature. However, general principles of analogous reactions, such as the nucleophilic aromatic substitution (SNAr) and reductive amination, provide a framework for understanding the factors that would govern its formation.

For instance, the reaction between a fluorinated aniline (B41778) and a pyrimidine (B1678525) derivative is influenced by reaction parameters such as temperature, solvent polarity, and the presence of catalysts. In similar syntheses of pyrimidine derivatives, catalysts like p-toluenesulfonic acid have been shown to significantly enhance reaction rates. mdpi.comevitachem.com The efficiency of these reactions can often be improved by optimizing these conditions, with some processes demonstrating excellent yields in relatively short reaction times. mdpi.com

Interactive Table: Factors Influencing Reaction Kinetics

| Parameter | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Generally increases | Provides the necessary activation energy for the reaction to proceed. |

| Solvent Polarity | Can increase or decrease | Depends on the specific mechanism; polar solvents can stabilize charged intermediates. |

| Catalyst | Typically increases | Lowers the activation energy barrier, providing an alternative reaction pathway. |

| Concentration | Increases | Higher concentration of reactants leads to more frequent molecular collisions. |

Characterization of Transient Intermediates

The identification and characterization of transient intermediates are crucial for elucidating reaction mechanisms. In the synthesis of related N-(pyrimidin-5-ylmethyl)aniline compounds, intermediates such as Schiff bases (imines) are proposed. For example, in reductive amination pathways, the initial reaction between an amine and an aldehyde (like pyrimidine-5-carbaldehyde) forms an unstable imine intermediate, which is then reduced to the final amine product. evitachem.com

In the context of fluorinated anilines, biodehalogenation studies have identified reactive intermediates like quinoneimines and semiquinoneimines. nih.gov These intermediates can be formed through monooxygenation at the fluorinated position or through the oxidation of a hydroxyaniline metabolite. nih.gov The stability and reactivity of these intermediates are influenced by the degree and position of fluorine substitution. nih.gov

Exploration of Catalytic Cycles Involving the Compound or its Analogues

While specific catalytic cycles involving this compound are not detailed in the available literature, analogous structures are integral to various catalytic processes. For example, p-toluenesulfonic acid (PTSA) has been effectively used as a recyclable catalyst in the synthesis of benzopyrano-pyrimidine derivatives. mdpi.com The catalytic cycle for PTSA in this context involves the protonation of a carbonyl group, which increases its electrophilicity and facilitates subsequent nucleophilic attack. mdpi.com The catalyst is regenerated at the end of the reaction. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for functionalizing pyrimidine and aniline rings. evitachem.com These cycles typically involve oxidative addition, transmetalation, and reductive elimination steps.

Studies on Electronic Effects and Reactivity of Fluorine Substitution

The fluorine atom in this compound exerts significant electronic effects that modulate its reactivity. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I effect). This effect can decrease the nucleophilicity of the aniline nitrogen, potentially slowing down reactions that require nucleophilic attack. rsc.org

Studies on fluorinated anilines have shown that the number and position of fluorine substituents can impact their reactivity and the stability of reaction intermediates. nih.gov For instance, an increasing number of fluoro-substituents can enhance the reactivity of quinoneimine intermediates formed during biodehalogenation. nih.gov

Interactive Table: Electronic Effects of Fluorine on Aniline Derivatives

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases the nucleophilicity of the amino group and deactivates the aromatic ring towards electrophilic substitution. |

| Mesomeric Effect (+M) | Donation of electron density into the pi system through lone pairs. | Can partially counteract the inductive effect, but is generally weaker for fluorine. |

Investigation of Rearrangement Reactions (e.g., Smiles Type Rearrangement)

While there is no specific literature detailing the Smiles rearrangement for this compound, this type of intramolecular nucleophilic aromatic substitution is a known reaction for related structures. wikipedia.org The Smiles rearrangement involves the migration of an aryl group from a heteroatom to a terminal nucleophile. wikipedia.org For this rearrangement to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, and the connecting chain must contain a nucleophilic group. wikipedia.org

Another relevant rearrangement for the pyrimidine core is the Dimroth rearrangement. This reaction involves the isomerization of heterocyclic systems through ring-opening and ring-closure sequences, often leading to the exchange of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org This rearrangement has been observed in various pyrimidine derivatives, including nucleosides, under both acidic and basic conditions. nih.govrsc.org The propensity for such rearrangements is influenced by various factors, including the specific substituents on the pyrimidine ring. nih.gov

Biotransformation and Metabolic Pathways of Pyrimidine Aniline Compounds

Metabolic Fate of Pyrimidine (B1678525) Derivatives in Biological Systems

The pyrimidine moiety is a fundamental component of numerous endogenous molecules and pharmaceuticals. Its metabolism is well-characterized and involves both anabolic and catabolic pathways that are essential for cellular function and homeostasis.

The metabolism of pyrimidines in biological systems proceeds through two primary pathways: the de novo synthesis pathway and the salvage pathway. numberanalytics.comcreative-proteomics.com The de novo pathway constructs pyrimidine nucleotides from simple precursors like amino acids and carbon dioxide, a process that is particularly active in proliferating cells to meet the high demand for DNA and RNA synthesis. numberanalytics.comcreative-proteomics.comnih.gov This pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. nih.govfiveable.memdpi.com

Conversely, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids. numberanalytics.comcreative-proteomics.com This pathway is less energy-intensive and is crucial for maintaining the nucleotide pool in non-proliferating cells. creative-proteomics.com

The catabolism of pyrimidines involves the breakdown of the pyrimidine ring into smaller, water-soluble molecules that can be readily excreted or utilized in other metabolic processes. wikipedia.orgutah.edu Unlike purine (B94841) catabolism, which produces uric acid, pyrimidine degradation results in the formation of β-amino acids (such as β-alanine and β-aminoisobutyrate), ammonia (B1221849), and carbon dioxide. utah.edunih.gov This process ensures the removal of excess pyrimidines and the recycling of nitrogen. nih.gov

The key enzymes and steps in pyrimidine metabolism are summarized in the table below.

| Pathway | Key Enzymes | Initial Substrates | End Products |

| De Novo Synthesis | Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase, Dihydroorotase, Dihydroorotate dehydrogenase, Orotate phosphoribosyltransferase, OMP decarboxylase | Amino acids (e.g., glutamine, aspartate), Carbon dioxide, ATP | Uridine monophosphate (UMP) |

| Salvage Pathway | Uridine phosphorylase, Thymidine kinase | Pyrimidine bases (uracil, thymine), Pyrimidine nucleosides (uridine, cytidine) | Pyrimidine nucleotides |

| Catabolism | Dihydropyrimidine (B8664642) dehydrogenase, Dihydropyrimidinase, β-ureidopropionase | Pyrimidine bases (cytosine, uracil (B121893), thymine) | β-alanine, β-aminoisobutyrate, CO2, NH3 |

The pyrimidine ring is a cornerstone of molecular biology, forming the structural basis for three of the five primary nucleobases: cytosine (C), thymine (B56734) (T), and uracil (U). algoreducation.comnumberanalytics.com These pyrimidine bases are integral components of nucleic acids, the molecules responsible for storing and transmitting genetic information. algoreducation.comnumberanalytics.com In the double helix structure of DNA, the pyrimidines thymine and cytosine form specific hydrogen bonds with the purine bases adenine (B156593) (A) and guanine (B1146940) (G), respectively. algoreducation.com This complementary base pairing is fundamental to the stability of the DNA molecule and the fidelity of genetic replication and transcription. algoreducation.comnumberanalytics.com In RNA, uracil replaces thymine and pairs with adenine. algoreducation.com

Beyond their role in the genetic code, pyrimidine nucleotides are crucial for a multitude of cellular processes. utah.edu Nucleotide triphosphates, such as UTP and CTP, serve as energy currency in specific metabolic reactions. utah.edu For instance, UTP is essential for the activation of glucose in glycogen (B147801) synthesis, and CTP is involved in lipid metabolism. mdpi.comutah.edu Furthermore, pyrimidine derivatives are key intermediates in the synthesis of phospholipids (B1166683) and glycoproteins. researchgate.net The pyrimidine metabolism pathway also produces bioactive intermediate metabolites that can influence processes such as aging. nih.gov

Enzymatic Transformations of Related Structural Motifs

The enzymatic machinery of a cell can recognize and transform specific chemical motifs. The biosynthesis of thiamin (vitamin B1) provides a relevant example of the complex enzymatic reactions involved in the formation of a substituted pyrimidine ring.

The pyrimidine portion of thiamin is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is synthesized as its phosphate ester, HMP-P. nih.gov In prokaryotes, the biosynthesis of the HMP-P ring is a remarkable rearrangement reaction catalyzed by the enzyme ThiC. nih.govnih.gov This enzyme converts 5-aminoimidazole ribotide (AIR), an intermediate in the purine biosynthesis pathway, into HMP-P. nih.govyoutube.com This complex transformation involves the cleavage of the imidazole (B134444) ring of AIR and the subsequent rearrangement of its atoms to form the six-membered pyrimidine ring. nih.gov The HMP-P is then further phosphorylated to HMP-PP by the enzyme ThiD before being coupled with the thiazole (B1198619) moiety to form thiamin phosphate. nih.govnih.gov

| Enzyme | Substrate | Product | Function in Thiamin Biosynthesis |

| ThiC | 5-Aminoimidazole ribotide (AIR) | 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) | Catalyzes the complex rearrangement to form the pyrimidine ring. |

| ThiD | HMP-P | 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) | Phosphorylates HMP-P to its pyrophosphate form. |

The 2-methyl group of the pyrimidine ring in thiamin is an integral part of its structure. cornell.edu The biosynthesis of thiamin involves the formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP). nih.gov The methyl group at the C2 position is derived from the intricate rearrangement of the substrate 5-aminoimidazole ribotide (AIR) by the enzyme ThiC. nih.gov This process is part of the larger biosynthetic pathway that assembles the pyrimidine moiety of thiamin. youtube.com

Influence of Fluorine on Metabolic Stability

The introduction of fluorine into a molecule can significantly alter its metabolic fate. tandfonline.com Fluorination is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic properties. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for a significant portion of drug metabolism. tandfonline.com

| Property | Effect of Fluorine Substitution | Impact on Metabolism |

| Bond Strength | C-F bond is stronger than C-H bond | Increased resistance to enzymatic cleavage (e.g., by cytochrome P450) |

| Electronegativity | Fluorine is highly electronegative | Can alter the electronic properties of the molecule, influencing enzyme-substrate interactions |

| Basicity | Can reduce the pKa of nearby amine groups | May improve membrane permeability and alter metabolic pathways |

Comparative Biotransformation with Non-Fluorinated or Pyridine (B92270) Analogues

The biotransformation of pyrimidine-aniline compounds is significantly influenced by the presence and position of substituents on both the aniline (B41778) and pyrimidine rings. A comparative analysis of the metabolism of 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline with its non-fluorinated analogue, N-(pyrimidin-5-ylmethyl)aniline, and its pyridine analogue, 3-fluoro-N-(pyridin-3-ylmethyl)aniline, reveals key differences in metabolic pathways and rates. These differences are primarily attributable to the electronic effects and steric hindrance conferred by the fluorine atom and the distinct chemical properties of the pyrimidine versus the pyridine ring.

The metabolic fate of these compounds is largely governed by phase I reactions, catalyzed predominantly by cytochrome P450 (CYP) enzymes. The principal metabolic pathways include N-dealkylation, aromatic hydroxylation, and N-oxidation. The presence of a fluorine atom, as in this compound, is known to influence metabolic stability. Fluorine substitution can block potential sites of metabolism, thereby slowing down the rate of biotransformation. For instance, N-benzyl-4-substituted anilines undergo metabolism through N-debenzylation and aniline-ring hydroxylation nih.gov. In the case of this compound, the fluorine at the meta position can electronically influence the susceptibility of the aniline ring to hydroxylation.

In contrast, the non-fluorinated analogue, N-(pyrimidin-5-ylmethyl)aniline, is expected to be more susceptible to aromatic hydroxylation at various positions on the aniline ring. The absence of the electron-withdrawing fluorine atom may render the ring more electron-rich and thus a more favorable substrate for oxidative enzymes.

When the pyrimidine ring is replaced with a pyridine ring, as in 3-fluoro-N-(pyridin-3-ylmethyl)aniline, the metabolic profile is again altered. The pyridine ring is a common motif in many pharmaceuticals and is known to influence metabolic stability, often enhancing it nih.govrsc.orgnih.gov. The major metabolizing enzyme for many pyridine-containing drugs is CYP3A4 rsc.org. The pyridine analogue would likely undergo hydroxylation on either the fluorinated aniline or the pyridine ring, alongside N-dealkylation. The nitrogen atom in the pyridine ring can also be a site for N-oxidation.

N-dealkylation is a common metabolic pathway for secondary and tertiary amines, leading to the cleavage of the bond between the nitrogen and the alkyl substituent mdpi.comnih.govnih.gov. For all three compounds, this would result in the formation of 3-fluoroaniline (B1664137) (for the fluorinated compounds) or aniline (for the non-fluorinated compound), and the corresponding heterocyclic aldehyde. These primary metabolites would then undergo further phase II conjugation reactions.

The catabolism of the pyrimidine ring itself involves reduction and ring cleavage, ultimately leading to small, water-soluble molecules such as β-alanine, CO2, and ammonia nih.govwikipedia.org. The pyridine ring, being generally more stable, is less prone to such extensive degradation.

The following tables summarize the predicted primary metabolic pathways for this compound and its non-fluorinated and pyridine analogues, based on established metabolic reactions for similar chemical structures.

Table 1: Predicted Metabolic Pathways of this compound

| Metabolic Reaction | Predicted Metabolite(s) | Key Enzymes |

| Aromatic Hydroxylation | Hydroxylated derivatives of the 3-fluoroaniline ring | Cytochrome P450 |

| N-Dealkylation | 3-fluoroaniline and pyrimidine-5-carbaldehyde | Cytochrome P450 |

| N-Oxidation | N-hydroxy-3-fluoro-N-(pyrimidin-5-ylmethyl)aniline | Cytochrome P450, FMO |

| Pyrimidine Ring Oxidation | Oxidized pyrimidine ring derivatives | Cytochrome P450 |

Table 2: Predicted Metabolic Pathways of N-(pyrimidin-5-ylmethyl)aniline (Non-Fluorinated Analogue)

| Metabolic Reaction | Predicted Metabolite(s) | Key Enzymes |

| Aromatic Hydroxylation | Hydroxylated derivatives of the aniline ring | Cytochrome P450 |

| N-Dealkylation | Aniline and pyrimidine-5-carbaldehyde | Cytochrome P450 |

| N-Oxidation | N-hydroxy-N-(pyrimidin-5-ylmethyl)aniline | Cytochrome P450, FMO |

| Pyrimidine Ring Oxidation | Oxidized pyrimidine ring derivatives | Cytochrome P450 |

Table 3: Predicted Metabolic Pathways of 3-fluoro-N-(pyridin-3-ylmethyl)aniline (Pyridine Analogue)

| Metabolic Reaction | Predicted Metabolite(s) | Key Enzymes |

| Aromatic Hydroxylation | Hydroxylated derivatives of the 3-fluoroaniline ring | Cytochrome P450 |

| Pyridine Ring Hydroxylation | Hydroxylated derivatives of the pyridine ring | Cytochrome P450 (e.g., CYP3A4) |

| N-Dealkylation | 3-fluoroaniline and pyridine-3-carbaldehyde | Cytochrome P450 |

| N-Oxidation (Pyridine) | Pyridine N-oxide derivative | Cytochrome P450, FMO |

| N-Oxidation (Amine) | N-hydroxy-3-fluoro-N-(pyridin-3-ylmethyl)aniline | Cytochrome P450, FMO |

Analytical Characterization Techniques for 3 Fluoro N Pyrimidin 5 Ylmethyl Aniline

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural analysis of organic molecules like 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a comprehensive view of the molecular framework by probing the magnetic properties of atomic nuclei.

NMR spectroscopy is a powerful tool that provides information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aniline (B41778) ring, the pyrimidine (B1678525) ring, the methylene (B1212753) bridge, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the fluoroaniline (B8554772) and pyrimidine rings would typically appear in the downfield region (higher ppm values) of the spectrum. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from the spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyrimidine-H (C2, C6) | ~8.9 - 9.1 | Singlet |

| Pyrimidine-H (C4) | ~8.6 - 8.8 | Singlet |

| Fluoroaniline-H (aromatic) | ~6.5 - 7.3 | Multiplet |

| Methylene (-CH₂-) | ~4.4 - 4.6 | Doublet |

| Amine (-NH-) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Aromatic and heterocyclic carbons typically resonate at higher chemical shifts compared to aliphatic carbons. The carbon atom attached to the fluorine atom would exhibit a characteristic splitting pattern due to carbon-fluorine coupling.

Detailed experimental ¹³C NMR data for this compound is not publicly available. The following table provides an estimation of the chemical shifts for the different carbon atoms in the molecule based on established principles and data for analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine-C (C2, C6) | ~157 - 160 |

| Pyrimidine-C (C4) | ~155 - 158 |

| Pyrimidine-C (C5) | ~130 - 133 |

| Fluoroaniline-C (C-F) | ~161 - 164 (Doublet) |

| Fluoroaniline-C (C-N) | ~145 - 148 |

| Fluoroaniline-C (aromatic) | ~105 - 132 |

| Methylene (-CH₂-) | ~45 - 48 |

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aniline ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Specific experimental ¹⁹F NMR data for this compound is not available in the reviewed literature.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₀FN₃), HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass with the calculated exact mass. An ESI (Electrospray Ionization) source is commonly used for such analyses.

While specific experimental HRMS data for the protonated molecule [M+H]⁺ is not available, the calculated exact mass for the deprotonated species [M-H]⁻ has been reported.

| Ion | Calculated m/z |

| [C₁₁H₉FN₃]⁻ | 202.0786 |

Mass Spectrometry (MS)

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound with the molecular formula C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol , such as this compound, LC-MS is invaluable for confirming its identity.

In a typical LC-MS analysis, the compound would first be separated from any impurities on an HPLC or UPLC column. Upon elution, it enters the mass spectrometer, where it is ionized. Using a technique like electrospray ionization (ESI) in positive mode, the molecule would be expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. The theoretical mass-to-charge ratio (m/z) for this ion would be approximately 204.23. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition by providing a highly accurate mass measurement. While specific experimental data for this compound is not widely published, commercial suppliers indicate the availability of LC-MS data, confirming its use in identity verification.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | ~204.23 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies would include N-H stretching for the secondary amine, C-H stretching for the aromatic and methylene groups, C=N and C=C stretching within the pyrimidine and aniline rings, and a strong C-F stretching band. While a specific, fully interpreted spectrum for this compound is not publicly available in research literature, analysis of similar structures allows for the prediction of key absorption bands. For instance, the N-H stretch typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches would appear just below 3000 cm⁻¹. The C-F bond typically exhibits a strong absorption in the 1000-1400 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| C=C and C=N Stretch (aromatic rings) | 1450 - 1650 |

| C-F Stretch | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound contains both a substituted benzene (B151609) ring and a pyrimidine ring, which are expected to produce characteristic absorption maxima (λmax) in the UV region.

The spectrum would likely display multiple bands corresponding to π→π* transitions within the aromatic systems. The exact position of these maxima can be influenced by the solvent used for the analysis. Although specific experimental λmax values for this compound are not detailed in publicly accessible literature, the presence of these aromatic chromophores makes UV-Vis a suitable technique for its detection and quantification.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC method would typically be employed for this compound. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound under specific method conditions, and the area of this peak relative to the total area of all peaks provides a measure of its purity. Commercial vendors of this compound specify that HPLC data is used for quality control, underscoring its importance.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle-sized columns (typically <2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity. The principles of separation are the same as in HPLC, and a similar reversed-phase methodology would be applicable to this compound. A UPLC method would be particularly advantageous for high-throughput screening or for resolving closely related impurities that may not be separated by conventional HPLC. The availability of UPLC data is noted by suppliers, indicating its application in ensuring high purity standards for this intermediate.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent, with the ratio adjusted to achieve an optimal retardation factor (Rf) value, typically between 0.3 and 0.7. The spot corresponding to the compound can be visualized under UV light due to its aromatic nature. Although less quantitative than HPLC or UPLC, TLC is an invaluable tool for the qualitative assessment of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements, offering a detailed view of the molecule's solid-state architecture. The process involves diffracting a beam of X-rays off a single crystal of the substance and analyzing the resulting diffraction pattern to build up a model of the electron density, and thus the atomic positions.

For the compound this compound, a comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data from single-crystal X-ray diffraction studies. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other refined structural parameters is not publicly available at this time.

While crystallographic data for structurally related molecules can sometimes offer insights, a direct and accurate depiction of the solid-state structure of this compound remains contingent upon future experimental analysis.

To facilitate future research and provide a template for the presentation of such data once it becomes available, the standard parameters determined from an X-ray crystallographic analysis are outlined in the table below.

Table 1: Crystallographic Data for this compound (Note: Data not currently available. Table is for illustrative purposes.)

| Parameter | Value |

| Empirical formula | C₁₁H₁₀FN₃ |

| Formula weight | 203.22 |

| Temperature (K) | Not available |

| Wavelength (Å) | Not available |

| Crystal system | Not available |

| Space group | Not available |

| Unit cell dimensions | |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z | Not available |

| Density (calculated) (g/cm³) | Not available |

| Absorption coefficient (mm⁻¹) | Not available |

| F(000) | Not available |

| Data collection | |

| Crystal size (mm³) | Not available |

| θ range for data collection (°) | Not available |

| Index ranges | Not available |

| Reflections collected | Not available |

| Independent reflections | Not available |

| Refinement | |

| Refinement method | Not available |

| Data / restraints / params | Not available |

| Goodness-of-fit on F² | Not available |

| Final R indices [I>2σ(I)] | Not available |

| R indices (all data) | Not available |

Structure Activity Relationship Sar Studies of 3 Fluoro N Pyrimidin 5 Ylmethyl Aniline Analogues

General Principles of SAR in Pyrimidine (B1678525) Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in natural molecules like nucleic acids and its ability to act as a versatile pharmacophore. researchgate.netnih.gov The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. researchgate.netnih.gov

Key principles of SAR in pyrimidine chemistry include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets. The pyrimidine ring's capacity to form these bonds enhances the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com

Substituent Position: The position of substituents on the pyrimidine nucleus significantly impacts biological activities. nih.gov Modifications at the C2, C4, C5, and C6 positions can drastically alter a compound's potency, selectivity, and metabolic stability.

Bioisosterism: The pyrimidine ring is often used as a bioisostere for other aromatic systems, like a phenyl ring, allowing it to mimic the interactions of the original group while potentially improving properties such as solubility or metabolic profile. mdpi.com

Modulation of Physicochemical Properties: Substituents can be chosen to fine-tune physicochemical properties. For instance, adding polar groups can increase water solubility, while lipophilic groups can enhance membrane permeability.

The systematic variation of substituents allows medicinal chemists to map the steric, electronic, and hydrophobic requirements of the target's binding site, leading to the rational design of more effective molecules. nih.gov

Influence of Fluorine Substitution on Chemical Reactivity and Interactions

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.com Its unique properties, including its small size and high electronegativity, allow it to profoundly influence a molecule's biological profile. tandfonline.comnih.gov

The strategic placement of fluorine can lead to:

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. tandfonline.comnih.gov Placing fluorine at a metabolically vulnerable site can block this process, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, leading to more favorable interactions with the target protein. tandfonline.com It can participate in electrostatic interactions, hydrogen bonds (acting as an acceptor), and even non-classical interactions like ortho-fluoro-arene interactions, which can stabilize the ligand-receptor complex. researchgate.netbenthamscience.com

Modulated Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, pKa, and dipole moment. nih.govresearchgate.net These modifications can improve membrane permeability and absorption. For example, fluorination can lower the pKa of nearby amine groups, reducing their basicity and leading to better membrane passage of the uncharged species. tandfonline.comnih.gov

The position of the fluorine atom on the aniline (B41778) (or more generally, a benzene) ring is critical and can lead to different pharmacological outcomes. The inductive effect of a halogen substituent, such as fluorine, deactivates the aromatic ring toward electrophilic substitution. libretexts.org However, the specific placement determines the precise electronic and steric environment of the molecule.

In the case of 3-fluoro-N-(pyrimidin-5-ylmethyl)aniline, the fluorine is in the meta position relative to the amine group.

Meta-Position: Fluorine at the meta-position exerts a strong electron-withdrawing inductive effect, which can influence the basicity of the aniline nitrogen. This can be crucial for modulating the pKa to an optimal range for cell permeability and target interaction.

Ortho- and Para-Positions: Placing fluorine at the ortho or para positions would allow for resonance effects in addition to the inductive effect. An ortho-fluorine could introduce steric hindrance or engage in direct intramolecular hydrogen bonding with the amine's hydrogen, influencing the conformation of the molecule. A para-fluorine is often used to block metabolic oxidation at that position, a common site for enzymatic attack. nih.gov